molecular formula C24H22N6O3 B2763639 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide CAS No. 887881-91-6

2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide

Cat. No.: B2763639
CAS No.: 887881-91-6
M. Wt: 442.479
InChI Key: DTCDSJKILATKDG-UHFFFAOYSA-N
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Description

2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a useful research compound. Its molecular formula is C24H22N6O3 and its molecular weight is 442.479. The purity is usually 95%.
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Biological Activity

The compound 2-(8-(4-ethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H20N6O4C_{23}H_{20}N_{6}O_{4}, with a molecular weight of 444.44 g/mol. The compound features a unique imidazo[2,1-f]purine core structure that is modified with various functional groups, which may influence its biological activity.

Table 1: Structural Properties

PropertyValue
Molecular FormulaC23H20N6O4C_{23}H_{20}N_{6}O_{4}
Molecular Weight444.44 g/mol
IUPAC NameThis compound
CAS Number896294-92-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.

Potential Targets

  • Adenosine Receptors : The compound may exhibit activity as an antagonist at A3 adenosine receptors, which are implicated in inflammation and cancer progression .
  • Kinase Inhibition : It could also inhibit kinases involved in cell signaling pathways that regulate cell growth and survival .

Case Studies and Research Findings

Recent studies have highlighted the potential anti-cancer properties of the compound. For instance:

  • Anti-cancer Activity : In vitro studies demonstrated that the compound inhibits the proliferation of certain leukemia cell lines. The half-maximal inhibitory concentration (IC50) values were found to be in the low micromolar range, indicating significant potency against these cancer cells .
  • Mechanistic Insights : Research indicated that treatment with this compound leads to down-regulation of key signaling pathways associated with tumor growth. Specifically, it was observed to reduce levels of phosphorylated ERK1/2 in treated cells .

Table 2: Biological Activity Summary

Activity TypeTarget/EffectIC50 (µM)
Anti-cancerProliferation inhibition in leukemia~0.3 - 1.2
Kinase inhibitionDown-regulation of ERK signalingNot specified
Adenosine receptor antagonismPotential modulation of inflammationNot specified

Properties

IUPAC Name

2-[6-(4-ethylphenyl)-4-methyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N6O3/c1-3-15-9-11-17(12-10-15)30-18(16-7-5-4-6-8-16)13-28-20-21(26-23(28)30)27(2)24(33)29(22(20)32)14-19(25)31/h4-13H,3,14H2,1-2H3,(H2,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCDSJKILATKDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)N)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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